6-(3-Chlorophenyl)-2-(2-naphthyloxy)-4-(trifluoromethyl)nicotinonitrile
CAS No.: 338963-36-3
Cat. No.: VC7139464
Molecular Formula: C23H12ClF3N2O
Molecular Weight: 424.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338963-36-3 |
|---|---|
| Molecular Formula | C23H12ClF3N2O |
| Molecular Weight | 424.81 |
| IUPAC Name | 6-(3-chlorophenyl)-2-naphthalen-2-yloxy-4-(trifluoromethyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C23H12ClF3N2O/c24-17-7-3-6-16(10-17)21-12-20(23(25,26)27)19(13-28)22(29-21)30-18-9-8-14-4-1-2-5-15(14)11-18/h1-12H |
| Standard InChI Key | CBJZHZGZKYNBQM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=CC(=N3)C4=CC(=CC=C4)Cl)C(F)(F)F)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Structural Features
The compound’s IUPAC name, 6-(3-chlorophenyl)-2-naphthalen-2-yloxy-4-(trifluoromethyl)pyridine-3-carbonitrile, reflects its substitution pattern on the pyridine ring (Figure 1). Key structural elements include:
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Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
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3-Chlorophenyl group: A chlorine-substituted benzene ring at position 6, contributing electron-withdrawing effects.
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2-Naphthyloxy group: A naphthalene-derived ether at position 2, enhancing lipophilicity and π-π stacking potential.
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Trifluoromethyl group: A -CF substituent at position 4, known to improve metabolic stability and binding affinity in bioactive molecules .
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Cyano group: A nitrile at position 3, influencing electronic distribution and reactivity.
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Challenges and Optimization
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Steric Hindrance: The bulky naphthyloxy group may impede reaction kinetics, necessitating elevated temperatures or catalytic systems.
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Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions (e.g., Lewis acids for directing groups) .
Physicochemical and Spectroscopic Properties
Spectral Characterization
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NMR Spectroscopy:
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Mass Spectrometry: Expected molecular ion peak at m/z 424.81 with fragments corresponding to naphthyloxy (144 Da) and chlorophenyl (111 Da) losses.
Biological Activity and Research Findings
Hypothesized Mechanisms of Action
Structural analogs of nicotinonitriles exhibit:
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Kinase Inhibition: Pyridine derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
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Antimicrobial Activity: The -CF group enhances membrane penetration, potentiating effects against Gram-positive bacteria .
Table 2: Comparative Bioactivity of Nicotinonitrile Analogs
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